molecular formula C8H16Br2 B14541197 2,3-Dibromooctane CAS No. 62161-29-9

2,3-Dibromooctane

Cat. No.: B14541197
CAS No.: 62161-29-9
M. Wt: 272.02 g/mol
InChI Key: FZFOBUHZFCJFER-UHFFFAOYSA-N
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Description

2,3-Dibromooctane (C₈H₁₆Br₂) is a dihaloalkane with bromine atoms at the second and third carbon positions of an octane chain. Its structural specificity—adjacent bromine atoms on a medium-length carbon chain—imparts unique reactivity and physical properties. This suggests a similar route for this compound using oct-2-ene.

Key properties influenced by its structure:

  • Reactivity: Adjacent bromines favor elimination reactions (e.g., dehydrohalogenation to form alkenes) over substitution.
  • Physical State: Likely a liquid at room temperature, with moderate volatility compared to shorter-chain analogs.

Properties

CAS No.

62161-29-9

Molecular Formula

C8H16Br2

Molecular Weight

272.02 g/mol

IUPAC Name

2,3-dibromooctane

InChI

InChI=1S/C8H16Br2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3

InChI Key

FZFOBUHZFCJFER-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromooctane can be synthesized through the bromination of 2-octene. The reaction involves the addition of bromine (Br2) to the double bond of 2-octene, resulting in the formation of this compound. The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the electron-rich double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of 2-octene in a reactor, with careful control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromooctane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2,3-dihydroxyoctane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-octene.

    Reduction Reactions: The compound can be reduced to 2,3-dioctane using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).

    Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).

    Reducing Agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).

Major Products

    2,3-Dihydroxyoctane: Formed through nucleophilic substitution.

    2-Octene: Formed through elimination reactions.

    2,3-Dioctane: Formed through reduction reactions.

Scientific Research Applications

2,3-Dibromooctane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dibromooctane in chemical reactions involves the formation of reactive intermediates such as bromonium ions and carbocations. These intermediates facilitate various transformations, including substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Henry’s Law Constant (atm·m³/mol) Key Applications
This compound 272.02 ~200–220 (est.) Not reported Organic synthesis
1,8-Dibromooctane 272.02 290–300 1.4×10⁻² Polymer cross-linking
2,3-Dibromopentane 228.95 ~150–160 (est.) Not reported Small-scale synthesis
2,2-Dibromo-3-nitrilopropionamide 290.89 >200 Not reported Antimicrobial agents

Table 2: Reactivity Comparison

Compound Dominant Reaction Type Steric Hindrance Stability Under Acidic Conditions
This compound Elimination Moderate Moderate
1,8-Dibromooctane Substitution Low High
1,2-Dibromo-3,3-dimethylbutane Substitution High High

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